Procyanidine

Vue d'ensemble

Description

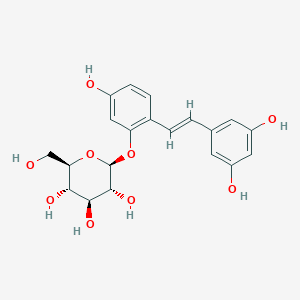

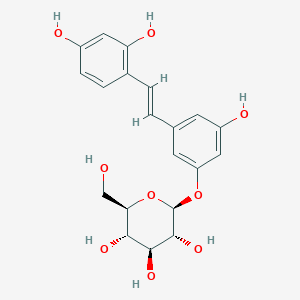

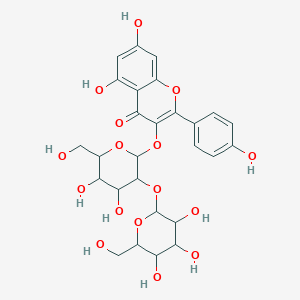

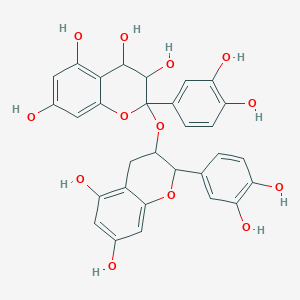

Le Procyanidol B4, également connu sous le nom de Procyanidine B4, est un type de proanthocyanidine, plus précisément une this compound de type B. Il s’agit d’un dimère composé d’unités de catéchine et d’épicatéchine liées par une liaison 4→8. Ce composé se retrouve naturellement dans diverses plantes, notamment le péricarpe du litchi, les pépins de raisin et même dans la bière .

Applications De Recherche Scientifique

Le Procyanidol B4 a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les propriétés et les réactions des proanthocyanidines.

Biologie : Étudié pour ses propriétés antioxydantes et son rôle dans la protection des cellules contre le stress oxydatif.

Médecine : Étudié pour ses effets anticancéreux, anti-inflammatoires et cardioprotecteurs potentiels.

Mécanisme D'action

Le Procyanidol B4 exerce ses effets principalement par ses propriétés antioxydantes. Il peut piéger les radicaux libres et les espèces réactives de l’oxygène, protégeant ainsi les cellules des dommages oxydatifs. En outre, il peut moduler diverses voies de signalisation impliquées dans l’inflammation et la survie cellulaire. Par exemple, il a été démontré qu’il inhibe l’activation du facteur nucléaire-kappa B (NF-κB), un régulateur clé de l’inflammation .

Composés similaires :

Procyanidine B1 : Une autre proanthocyanidine de type B composée d’unités de catéchine et d’épicatéchine liées par une liaison 4→8.

This compound B2 : Similaire à la this compound B1, mais avec une stéréochimie différente.

This compound B3 : Composée d’unités de catéchine liées par une liaison 4→8.

Unicité du Procyanidol B4 : Le Procyanidol B4 est unique en raison de sa stéréochimie spécifique et de la présence d’unités de catéchine et d’épicatéchine. Cette structure unique contribue à ses activités biologiques distinctes et à ses avantages potentiels pour la santé .

Analyse Biochimique

Biochemical Properties

Procyanidins are a class of polyphenols formed by the condensation of tannins and are the building blocks of the proanthocyanidin molecule . They have high antioxidant properties and have been applied to scientific research concerning their therapeutic effects . Procyanidin interacts with various enzymes, proteins, and other biomolecules, modulating their structure and dynamics .

Cellular Effects

Procyanidin has been shown to possess antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains .

Molecular Mechanism

Procyanidin’s mechanism of action involves its interaction with the biomembrane, modulating its structure and dynamics, and interacting with lipids and proteins . It has no preferred orientation, and it completely excludes the CHOL molecule . It also has a tendency to spontaneously aggregate, forming high-order oligomers .

Temporal Effects in Laboratory Settings

Procyanidin has been shown to prevent oxidative stress-induced DNA damage and promote DNA repair via various pathways . Over time, they disrupt oxidative stress damage and redox chain reactions by scavenging oxidative species like ROS and RNS .

Dosage Effects in Animal Models

Animal studies suggest that procyanidin intake improves the intestinal microbiota and metabolites in relation to functionality .

Metabolic Pathways

Procyanidins are extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . They are involved in the growth of A. muciniphila and improve the barrier function by promoting mucin production in the intestinal goblet cells as well as the expression of tight junction-related genes .

Transport and Distribution

The metabolite profiles and distributions of procyanidin B2 were qualitatively described using UPLC-DAD-ESI-IT-TOF-MSn . The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .

Subcellular Localization

Procyanidin C1 has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule . Remarkably, Procyanidin C1 has a tendency to spontaneously aggregate, forming high-order oligomers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Procyanidol B4 peut être synthétisé par condensation de la catéchine et de l’épicatéchine en milieu acide. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide chlorhydrique ou l’acide sulfurique pour faciliter la formation de la liaison 4→8 entre les deux unités de flavan-3-ol .

Méthodes de production industrielle : La production industrielle du Procyanidol B4 implique souvent l’extraction à partir de sources naturelles. Par exemple, les pépins de raisin sont une source riche en proanthocyanidines. Le processus d’extraction comprend l’extraction par solvant à l’aide d’éthanol ou de méthanol, suivie d’étapes de purification telles que la chromatographie pour isoler le Procyanidol B4 .

Types de réactions :

Oxydation : Le Procyanidol B4 peut subir des réactions d’oxydation, conduisant à la formation de quinones et d’autres produits oxydés.

Réduction : La réduction du Procyanidol B4 peut produire des monomères de catéchine et d’épicatéchine.

Substitution : Des réactions de substitution peuvent se produire sur les groupes hydroxyle des unités de flavan-3-ol, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs tels que les chlorures d’acyle ou les halogénures d’alkyle peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Monomères de catéchine et d’épicatéchine.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

Comparaison Avec Des Composés Similaires

Procyanidin B1: Another B-type proanthocyanidin composed of catechin and epicatechin units linked by a 4→8 bond.

Procyanidin B2: Similar to Procyanidin B1 but with different stereochemistry.

Procyanidin B3: Composed of catechin units linked by a 4→8 bond.

Uniqueness of Procyanidol B4: Procyanidol B4 is unique due to its specific stereochemistry and the presence of both catechin and epicatechin units. This unique structure contributes to its distinct biological activities and potential health benefits .

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-VUGKQVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183357 | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-51-2, 4852-22-6 | |

| Record name | Procyanidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B4, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)